Bis(2,6-dimethylphenyl)amine

描述

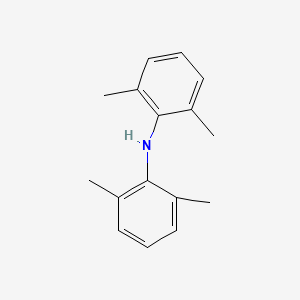

Structure

3D Structure

属性

IUPAC Name |

N-(2,6-dimethylphenyl)-2,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-11-7-5-8-12(2)15(11)17-16-13(3)9-6-10-14(16)4/h5-10,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKQCCVYAJVHAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399917 | |

| Record name | Bis(2,6-dimethylphenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74443-35-9 | |

| Record name | Bis(2,6-dimethylphenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS-(2,6-DIMETHYL-PHENYL)-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of Bis 2,6 Dimethylphenyl Amine

Fundamental Principles of Amine Reactivity

The reactivity of amines is fundamentally governed by the lone pair of electrons on the nitrogen atom. This lone pair allows amines to function as both bases and nucleophiles. In the specific case of secondary diarylamines, such as Bis(2,6-dimethylphenyl)amine, the reactivity is a complex interplay of electronic effects from the two aryl groups and the steric environment around the nitrogen atom.

Basicity refers to the ability of a molecule to accept a proton (H+), a thermodynamic concept measured by the pKa of its conjugate acid. Nucleophilicity is a kinetic measure of the rate at which a molecule donates its electron pair to an electrophilic center, typically carbon. masterorganicchemistry.com While often correlated, basicity and nucleophilicity are distinct properties. masterorganicchemistry.comchemicalforums.com For amines, the availability and reactivity of the nitrogen lone pair are paramount. libretexts.org

Secondary diarylamines are generally weaker bases than aliphatic secondary amines. This is because the lone pair on the nitrogen atom is delocalized into the two aromatic π-systems, reducing its availability for protonation. While alkyl groups are typically electron-donating and increase basicity, the delocalization effect in diarylamines is more significant, leading to lower basicity compared to dialkylamines. libretexts.org

The nucleophilicity of secondary diarylamines is also influenced by this resonance delocalization. However, nucleophilicity is more sensitive to steric effects than basicity. masterorganicchemistry.commasterorganicchemistry.com When an amine acts as a base, it attacks a small, unhindered proton. When it acts as a nucleophile, it attacks a larger, more sterically shielded electrophilic center (like a carbon atom), making the reaction more susceptible to steric hindrance. masterorganicchemistry.com

This compound is an example of a highly sterically hindered, or bulky, secondary amine. researchgate.netacs.org The presence of two methyl groups at the ortho positions (positions 2 and 6) of each phenyl ring creates a crowded environment around the nitrogen atom. This steric bulk physically obstructs the approach of reactants to the nitrogen lone pair, significantly reducing the amine's reactivity as a nucleophile. masterorganicchemistry.comresearchgate.net

This high degree of steric hindrance makes many standard reactions, such as direct nucleophilic aromatic substitution (SNAr) to form the amine, highly inefficient or impossible. acs.orgnih.gov The synthesis of such hindered amines often requires specialized methods like the Smiles rearrangement or palladium-catalyzed cross-coupling reactions that can overcome severe steric constraints. acs.orgnih.govwikipedia.org

The steric bulk can be quantified using parameters like the percent buried volume (%VBur), which calculates the percentage of the volume around a central atom (in this case, a coordinated metal) that is occupied by a given ligand. While specific %VBur values for this compound as a ligand are not readily found in introductory literature, it is qualitatively understood to be a very bulky ligand. This steric hindrance is a dominant factor in its chemistry, often overriding electronic effects and dictating its reaction pathways and the stability of its derivatives. For instance, extreme steric hindrance in diarylamines can lead to atropisomerism, where rotation around the C-N bond is restricted, resulting in stable, chiral conformers. researchgate.netnih.gov

The substituents on the aryl rings of a diarylamine can significantly modulate the electronic properties of the nitrogen atom. nih.gov Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

In this compound, the methyl (-CH₃) groups are weak electron-donating groups. Through an inductive effect, they push electron density towards the aromatic ring and, consequently, towards the nitrogen atom. libretexts.org This increase in electron density on the nitrogen should, in principle, enhance both its basicity and nucleophilicity by making the lone pair more available and reactive. libretexts.orgmasterorganicchemistry.com

However, in the case of this compound, the significant steric hindrance from the four ortho-methyl groups is the dominant factor controlling its reactivity. researchgate.net While the electronic donation from the methyl groups slightly increases the electron density at the nitrogen, the overwhelming steric shielding prevents this enhanced nucleophilicity from being expressed in most reactions. The steric effect is the primary determinant of the compound's chemical behavior, particularly in reactions involving attack at the nitrogen atom. Theoretical studies on substituted aryl halides show that electron-donating groups can be unfavorable for amination reactions, especially when in the para position, while ortho-substituents introduce a complex interplay of both steric and electronic effects. nih.govacs.org

Reactions Involving the Amine Nitrogen

The chemistry of this compound is characterized by the challenges and opportunities presented by its sterically encumbered nitrogen atom. While direct reactions at the nitrogen are often difficult, they can be achieved under specific conditions, leading to unique molecular structures.

N-alkylation and N-arylation involve the formation of a new bond between the amine nitrogen and a carbon atom of an alkyl or aryl group, respectively. For a sterically hindered amine like this compound, these reactions are challenging.

N-Arylation: The formation of triarylamines from diarylamines is often accomplished using palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction is a powerful tool for forming C-N bonds and has been adapted to accommodate sterically demanding substrates. wikipedia.orgthieme-connect.com The synthesis of tetra-ortho-substituted diarylamines, which are structurally similar to the product of N-arylating this compound, requires specialized, bulky phosphine (B1218219) ligands on the palladium catalyst to facilitate the reaction. thieme-connect.comyoutube.com These ligands promote the crucial reductive elimination step that forms the C-N bond. youtube.com While direct N-arylation of this compound is not commonly reported, its synthesis often relies on the Buchwald-Hartwig coupling of 2,6-dimethylaniline with a 2,6-dimethyl-substituted aryl halide. Other methods for N-arylation include copper-catalyzed Ullmann condensations and newer transition-metal-free approaches, although their efficacy with such a hindered substrate may be limited. cmu.eduacademie-sciences.frchemistryviews.orgnih.gov

The table below shows representative conditions for Buchwald-Hartwig amination, a key reaction for forming C-N bonds with sterically hindered substrates.

| Catalyst System | Base | Solvent | Temperature (°C) | Substrate Scope |

|---|---|---|---|---|

| Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 80 | Aryl triflates with various amines organic-chemistry.org |

| [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | 1,4-Dioxane | 100 | Aryl iodides with carbazole derivatives nih.gov |

| Pd(OAc)₂ / P,N-Ligand | NaO-t-Bu | Toluene | 110 | Hindered aryl chlorides and anilines thieme-connect.com |

N-Alkylation: Direct N-alkylation with alkyl halides is generally difficult due to the steric hindrance preventing the nitrogen from acting as an effective nucleophile. More specialized methods would be required, potentially involving deprotonation to the more reactive amide anion followed by reaction with an electrophile.

The lone pair of electrons on the nitrogen of this compound allows it to act as a ligand, coordinating to metal centers. However, due to its steric bulk, it is more common for its conjugate base, the bis(2,6-dimethylphenyl)amide anion, [N(C₆H₃Me₂)₂]⁻, to be used in coordination chemistry. wikipedia.org This amide anion is generated by deprotonating the amine with a strong base, such as an organolithium reagent (e.g., n-butyllithium). d-nb.info

These bulky amide ligands are used to stabilize metal centers, often in low coordination numbers, and to create highly reactive, coordinatively unsaturated metal complexes. wikipedia.org The steric bulk of the ligand prevents oligomerization and can enforce unusual geometries on the metal center. wikipedia.org Metal amide complexes are a significant class of compounds in organometallic and coordination chemistry. wikipedia.orgthieme-connect.de

Complexes with a variety of metals have been synthesized using bulky amide ligands. For example, s-block metals like lithium, sodium, and magnesium readily form complexes with bis(trimethylsilyl)amide, a sterically demanding ligand analogous to bis(2,6-dimethylphenyl)amide. rsc.orgescholarship.org Transition metal complexes are also common, where the bulky amide ligand can influence catalytic activity and reaction pathways. mdpi.comnih.govresearchgate.netmdpi.com

The table below provides examples of structural features of metal complexes with bulky ligands, illustrating how steric hindrance influences coordination geometry.

| Complex | Metal Center | Coordination Number | Geometry | Key Feature |

|---|---|---|---|---|

| [(tmeda)Li{N(SiMe₃)₂}] | Li(I) | 3 | Trigonal Planar | Monomeric due to bulky amide and chelating amine rsc.org |

| [Cd₂(tmp-bian)₂Cl₂(µ-Cl)₂] | Cd(II) | 5 | Square Pyramidal | Dimeric structure with bridging chlorides mdpi.com |

| [Zn(aminopyridinate)₂] | Zn(II) | 4 | Distorted Tetrahedral | Ligand orientation influenced by steric bulk mdpi.com |

| {Fe(OC₆H₂-2,6-Buᵗ₂-4-Me)₂}₂ | Fe(II) | 3 | Trigonal Planar | Dimeric structure with bridging oxygen atoms escholarship.org |

Oxidation Chemistry of Diarylamines

The oxidation of diarylamines, a class of compounds to which this compound belongs, is a process of significant interest, particularly in the context of their application as radical-trapping antioxidants. The general mechanism involves the initial activation of the diarylamine (Ar₂NH) through its reaction with a radical species, typically a peroxyl radical (ROO•). This activation step proceeds via the homolysis of the N-H bond, resulting in the formation of a stabilized diarylaminyl radical (Ar₂N•) and a hydroperoxide (ROOH). rsc.org

The diarylaminyl radical is a persistent radical, and its stability is key to the antioxidant activity of the parent amine. It can participate in the catalytic cycle by reacting with other radical species. For instance, it can trap an alkyl radical (R•) to form an N,N-diarylalkoxyamine (Ar₂NOR). The subsequent decomposition of this alkoxyamine is a critical step in the catalytic cycle. Studies have shown that this decomposition can occur via different mechanisms, including N-O bond homolysis or by reaction with another peroxyl radical, which regenerates the diarylaminyl radical (Ar₂N•) and allows it to continue scavenging radicals. rsc.orgresearchgate.net

Key Steps in Diarylamine Oxidation:

Activation: Ar₂NH + ROO• → Ar₂N• + ROOH

Radical Trapping: Ar₂N• + R• → Ar₂NOR

Regeneration: Ar₂NOR + ROO• → Ar₂N• + other products

Role as a Base in Organic Reactions

This compound can function as a base in organic reactions, though its properties are heavily modulated by its structure. The basicity of an amine is typically quantified by the pKa of its conjugate acid (pKaH). masterorganicchemistry.com For diphenylamine (B1679370), the pKaH is very low (0.78), indicating it is a very weak base. This reduced basicity compared to alkylamines (pKaH ~10-11) or even aniline (B41778) (pKaH = 4.6) is due to the delocalization of the nitrogen lone pair over two aromatic rings. masterorganicchemistry.com this compound is expected to have a similarly low basicity.

However, the most defining characteristic of this compound as a base is the severe steric hindrance around the nitrogen atom. This bulkiness prevents the nitrogen from acting as a nucleophile in substitution or addition reactions. wikipedia.org Consequently, it is classified as a non-nucleophilic base . Such bases are valuable in synthesis when only the proton-abstracting ability of a base is desired, without the complication of nucleophilic side reactions. For example, sterically hindered bases like lithium diisopropylamide (LDA) are used to deprotonate carbonyl compounds to form enolates without undergoing nucleophilic attack at the carbonyl carbon. wikipedia.org While this compound is not as strong a base as LDA, its non-nucleophilic character makes it suitable for applications requiring a mild, bulky proton scavenger.

| Amine | pKa of Conjugate Acid (pKaH) | Basicity |

| Cyclohexylamine | 11.2 | Strong |

| Piperidine | 11.0 | Strong |

| Aniline | 4.6 | Weak |

| Pyridine | 5.2 | Weak |

| Diphenylamine | 0.78 | Very Weak |

| This compound | Expected to be very low | Very Weak |

This table is interactive. You can sort the columns by clicking on the headers.

Reactions Involving the Aryl Rings

Electrophilic Aromatic Substitution (EAS) with Steric Considerations

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. wikipedia.org The secondary amine group (-NH-) is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring, stabilizing the cationic intermediate (the sigma complex). wikipedia.org

However, in this compound, the steric crowding presents a formidable barrier to EAS. The four methyl groups in the ortho positions to the nitrogen linkage effectively shield not only the ortho carbons but also the nitrogen atom itself. Furthermore, they sterically hinder the para positions. Kinetic studies on simpler, related molecules like 2,6-dimethylaniline have shown that the presence of two ortho-alkyl substituents results in a considerable reduction in reactivity towards electrophiles compared to aniline.

For this compound, any potential electrophilic attack would face several challenges:

Attack at the ortho-position: Highly disfavored due to the presence of the methyl group and the bulky opposing ring.

Attack at the meta-position: Electronically disfavored as the activating -NH- group directs ortho and para.

Attack at the para-position: This is the most likely position for substitution electronically. However, the approach of the electrophile would still be significantly impeded by the bulky ortho-methyl groups and the twisted conformation of the two aryl rings.

Therefore, electrophilic aromatic substitution on the rings of this compound is expected to be extremely slow and require harsh reaction conditions.

Metal-Catalyzed Cross-Coupling Reactions on Aryl Moieties

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While this compound is often synthesized via a cross-coupling reaction (e.g., Buchwald-Hartwig amination), it can also serve as a substrate in subsequent couplings if appropriately functionalized.

A common strategy would involve a halogenated derivative of the amine. For instance, a hypothetical 4-Bromo-N-(2,6-dimethylphenyl)-2,6-dimethylaniline could undergo various cross-coupling reactions. In a Suzuki-Miyaura coupling, this bromo-derivative could be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form a triarylamine.

Hypothetical Suzuki-Miyaura Coupling Reaction:

Another modern approach is direct C-H functionalization, where a C-H bond on the aromatic ring is directly converted to a new bond. catalyst-enabling-synthetic-chemistry.comnih.gov The secondary amine can act as a directing group, guiding a transition metal catalyst to activate a C-H bond at the ortho position. beilstein-journals.org However, as with EAS, the steric hindrance from the methyl groups in this compound would make this directed C-H activation challenging. The catalyst would have difficulty coordinating to the nitrogen and accessing the ortho C-H bonds.

Mechanistic Studies of this compound Transformations

Mechanistic studies provide insight into the pathways of chemical reactions. For transformations involving this compound, the dominant theme is the influence of steric hindrance on reaction rates and mechanisms.

In nucleophilic aromatic substitution (SNAr) reactions where a sterically hindered aniline acts as the nucleophile, the bulky ortho-substituents can significantly slow down the initial nucleophilic attack (the k₁ step). researchgate.net They can also affect subsequent steps, such as the rate-limiting proton transfer from the zwitterionic intermediate to a base catalyst. In the case of 2,6-dimethylaniline, steric effects can alter the reaction pathway, favoring an uncatalyzed route over a base-catalyzed one.

The mechanisms of diarylamine oxidation, as discussed previously, proceed through radical intermediates. rsc.org The stability of the Ar₂N• radical formed from this compound is enhanced by both resonance delocalization across the two rings and the steric protection afforded by the four ortho-methyl groups, which prevents radical-radical recombination and other terminating side reactions.

Kinetic and Thermodynamic Parameters

Kinetic studies quantify the rates of chemical reactions and provide valuable information about reaction mechanisms. A study on the anilinolysis of Bis(2,6-dimethylphenyl) chlorophosphate in dimethyl sulfoxide provides a relevant example of how kinetic parameters are determined for reactions involving the bulky bis(2,6-dimethylphenyl) motif. The study determined second-order rate constants (kH) for reactions with various substituted anilines and measured the deuterium kinetic isotope effects (DKIEs; kH/kD).

The results showed that the reaction proceeds through a concerted mechanism with a transition state where bond formation and bond breaking occur simultaneously. The magnitude of the Hammett ρX and Brönsted βX values provided insights into the charge distribution in the transition state.

Below is a selection of kinetic data from the study on the reaction of Bis(2,6-dimethylphenyl) chlorophosphate with substituted anilines (XC₆H₄NH₂).

| Substituent (X) | kH (10³ dm³ mol⁻¹ s⁻¹) | DKIE (kH/kD) |

| 4-OCH₃ | 11.5 | 1.21 |

| 4-CH₃ | 6.81 | 1.18 |

| H | 2.50 | 1.15 |

| 4-Cl | 0.811 | 1.11 |

| 3-Cl | 0.380 | 1.09 |

Data sourced from a kinetic study of the anilinolysis of Bis(2,6-dimethylphenyl) chlorophosphate in DMSO at 55.0 °C. This table is interactive. You can sort the columns by clicking on the headers.

These kinetic parameters demonstrate how electronic effects of substituents on the incoming nucleophile influence the reaction rate, even in the presence of the significant steric hindrance from the bis(2,6-dimethylphenyl) group on the electrophile. The DKIE values being greater than 1.0 are consistent with the N-H bond being involved in the rate-determining step of the reaction mechanism.

Identification of Reactive Intermediates

The reactivity of this compound is intrinsically linked to the formation of transient reactive intermediates. Due to the steric shielding provided by the four ortho-methyl groups, these intermediates can exhibit unique stability and reactivity patterns. Key reactive species identified or proposed in the reactions of sterically hindered diarylamines include aminyl radicals and radical cations.

Aminyl Radicals:

The homolytic cleavage of the N-H bond in this compound leads to the formation of the corresponding bis(2,6-dimethylphenyl)aminyl radical. These nitrogen-centered radicals are key intermediates in various oxidative and photolytic reactions. The significant steric hindrance imposed by the ortho-methyl groups can enhance the persistence of these radicals by sterically protecting the nitrogen center from dimerization and other bimolecular decay pathways.

Radical Cations:

One-electron oxidation of this compound results in the formation of the corresponding radical cation. This process can be achieved through chemical, electrochemical, or photochemical methods. The stability and subsequent reaction pathways of this radical cation are heavily influenced by the steric environment. The bulky 2,6-dimethylphenyl groups can delocalize the positive charge and the unpaired electron, contributing to the intermediate's stability.

The identification of amine radical cations is often accomplished using techniques such as transient absorption spectroscopy and EPR spectroscopy. For instance, studies on the oxidation of other sterically hindered amines have successfully characterized the corresponding radical cations, revealing information about their electronic transitions and hyperfine coupling constants.

Table 1: Spectroscopic Data for Reactive Intermediates of Sterically Hindered Diarylamines

| Reactive Intermediate | Parent Compound | Method of Generation | Spectroscopic Technique | Key Observations |

| Diarylaminyl Radical | Generic Sterically Hindered Diarylamine | Photolysis, Chemical Oxidation | EPR Spectroscopy | Characteristic hyperfine splitting patterns from nitrogen and aromatic protons. |

| Diarylamine Radical Cation | Generic Sterically Hindered Diarylamine | Electrochemical Oxidation, Photo-oxidation | Transient Absorption Spectroscopy, EPR Spectroscopy | Broad absorption bands in the visible or near-IR region; g-values and hyperfine couplings consistent with delocalization over the aromatic rings. |

Conformational Re-modeling and its Influence on Reactivity

The reactivity of this compound is profoundly influenced by its conformational dynamics. The two 2,6-dimethylphenyl rings are not coplanar due to severe steric repulsion between the ortho-methyl groups and the amine proton. This results in a twisted conformation, which is a key determinant of the molecule's electronic properties and reactivity.

The rotation around the C-N bonds is a critical conformational motion. The energy barrier for this rotation is significant due to the steric clash between the methyl groups on the two rings. This restricted rotation leads to the existence of stable conformers, which can have different reactivities.

Influence on N-H Bond Reactivity:

The twisted conformation affects the accessibility of the N-H bond. The steric bulk of the flanking methyl groups can hinder the approach of reactants, thereby modulating the rate of reactions involving the amine proton, such as deprotonation or hydrogen atom abstraction.

Control of Electronic Properties:

The dihedral angle between the two phenyl rings dictates the extent of electronic communication between them through the nitrogen lone pair. A more twisted conformation reduces the overlap between the nitrogen p-orbital and the π-systems of the aryl rings. This "electronic decoupling" can influence the stability of reactive intermediates. For example, a more planar conformation would better stabilize a radical cation through delocalization, but this is sterically disfavored. The actual conformation is a balance between these steric and electronic effects.

Computational studies on related bulky diarylamines have been employed to calculate the rotational barriers and to understand the relationship between conformation and electronic properties. These studies indicate that the energy landscape of such molecules is complex, with multiple local minima corresponding to different twisted conformations.

Table 2: Calculated Conformational Properties of Sterically Hindered Diarylamines

| Compound | Method | Calculated Property | Value | Implication for Reactivity |

| Model 2,2',6,6'-Tetramethyldiphenylamine | DFT | C-N-C bond angle | ~128° | Increased p-character of the N lone pair, affecting basicity. |

| Model 2,2',6,6'-Tetramethyldiphenylamine | DFT | Phenyl ring dihedral angle | ~80-90° | Reduced π-conjugation, influencing electronic properties and stability of intermediates. |

| Model 2,2',6,6'-Tetramethyldiphenylamine | DFT | Rotational barrier around C-N bonds | > 20 kcal/mol | Existence of stable, non-interconverting conformers at room temperature, potentially with different reactivities. |

The conformational rigidity imposed by the ortho-methyl groups can also be exploited in the design of chiral ligands and catalysts, where the stable, twisted conformation can create a specific chiral environment around a metal center. The synthesis of metal complexes with ligands derived from this compound has been reported, and their crystal structures confirm the sterically enforced twisted geometry.

Applications in Catalysis and Ligand Design

Bis(2,6-dimethylphenyl)amine as a Ligand in Transition Metal Catalysis

This compound and its derivatives have emerged as important ancillary ligands in transition metal catalysis, particularly in palladium-catalyzed reactions. The defining characteristic of this ligand is the substantial steric bulk imparted by the two 2,6-dimethylphenyl substituents flanking the nitrogen atom. This steric hindrance plays a pivotal role in modulating the reactivity and stability of the metal center, leading to enhanced catalytic performance in various transformations.

The strategic use of sterically demanding ligands is a cornerstone of modern catalyst design, enabling control over selectivity and reaction efficiency. Bulky ligands, such as those derived from this compound, influence the coordination environment of the metal center, which in turn affects key steps in the catalytic cycle, including oxidative addition and reductive elimination. mdpi.com

The steric profile of these ligands also plays a crucial role in achieving selectivity. In cross-coupling reactions, for instance, the bulky nature of the ligand can discriminate between different potential substrates or reaction sites on a single substrate, leading to high levels of regio- or chemoselectivity.

One of the most significant applications of bulky diarylamine ligands is in palladium-catalyzed C-N bond formation, a cornerstone of modern synthetic chemistry for the construction of pharmaceuticals, agrochemicals, and functional materials. The Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds, heavily relies on the use of sterically hindered and electron-rich phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands. While this compound itself is an amine, its derivatives and related bulky diarylamines are key components of some of the most effective ligand systems for these reactions. nih.gov

The steric bulk of ligands incorporating the bis(2,6-dimethylphenyl)amino moiety is critical for promoting the challenging C-N reductive elimination from the palladium(II) intermediate, which is often the rate-limiting step of the catalytic cycle. This steric push is particularly important when coupling sterically hindered anilines or aryl halides.

| Catalyst System | Aryl Halide | Amine | Base | Solvent | Yield (%) |

| Pd₂(dba)₃ / L1 | 4-chlorotoluene | Aniline (B41778) | NaOtBu | Toluene | 98 |

| Pd(OAc)₂ / L2 | 2-bromotoluene | Morpholine | Cs₂CO₃ | Dioxane | 95 |

| PdCl₂ / L3 | 4-iodoanisole | n-Hexylamine | K₃PO₄ | Toluene | 92 |

Note: L1, L2, and L3 represent hypothetical bulky biarylphosphine ligands often incorporating sterically demanding N-aryl groups like this compound.

Detailed research has shown that the electronic properties of these bulky ligands also play a synergistic role. Electron-donating groups on the ligand can increase the electron density at the palladium center, which facilitates the initial oxidative addition of the aryl halide to the Pd(0) species. nih.gov

The steric shielding provided by the bulky 2,6-dimethylphenyl groups not only enhances reactivity but also contributes significantly to the stability of the active catalytic species. The bulky framework can protect the metal center from decomposition pathways such as aggregation into inactive palladium black or bimolecular reactions that can deactivate the catalyst. mdpi.com This enhanced stability often translates to longer catalyst lifetimes, allowing for lower catalyst loadings and making the processes more economically viable and sustainable.

The balance between steric bulk and flexibility is crucial. While significant steric hindrance is beneficial, excessive rigidity can hinder the approach of substrates to the metal center, thereby reducing catalytic activity. Ligands derived from this compound often strike an effective balance, providing sufficient steric protection while allowing for the conformational flexibility required for the catalytic cycle to proceed efficiently. core.ac.uk

Organocatalysis Involving this compound Derivatives

While the use of this compound as a ligand in transition metal catalysis is well-established, its derivatives are also finding applications in the realm of organocatalysis, where small organic molecules are used to catalyze chemical transformations.

The development of chiral catalysts for the synthesis of enantiomerically pure compounds is a major focus of modern chemistry. Chiral diarylamine frameworks, which can be derived from precursors like this compound, have been explored as scaffolds for asymmetric organocatalysts. By introducing chirality into the diarylamine structure, for example, through atropisomerism (axial chirality), it is possible to create a chiral environment around a reactive center.

These chiral diarylamines can be further functionalized to incorporate other catalytic motifs, such as hydrogen bond donors (e.g., thiourea) or Brønsted acids (e.g., phosphoric acid), to create bifunctional catalysts. In such systems, the chiral diarylamine backbone serves to control the stereochemical outcome of the reaction by directing the approach of the substrates. Recent studies have demonstrated the synthesis of axially chiral diarylamines through organocatalyzed asymmetric electrophilic amination, highlighting the potential for creating novel chiral catalysts based on this structural motif. acs.org

The nitrogen atom in diarylamines possesses a lone pair of electrons and can therefore act as a Brønsted base, accepting a proton. The basicity of diarylamines like this compound is generally weak due to the delocalization of the nitrogen lone pair into the two aromatic rings. However, the introduction of electron-donating groups on the phenyl rings can enhance the proton affinity of the nitrogen atom.

In the context of organocatalysis, the Brønsted basicity of diarylamine derivatives can be utilized to deprotonate acidic substrates, thereby generating reactive nucleophiles. The steric environment around the nitrogen atom, as dictated by the bulky 2,6-dimethylphenyl groups, can influence the selectivity of these base-catalyzed reactions by controlling the access of the substrate to the basic site. While the direct application of this compound as a Brønsted base catalyst is not widely reported, the principles of tuning basicity and steric hindrance in related amine catalysts are well-established and offer a potential avenue for the future application of its derivatives. The selectivity of certain reactions has been shown to correlate with the basicity and steric hindrance of the amine catalyst. researchgate.net

Catalyst Design and Optimization Principles

Understanding Structure-Activity Relationships in Catalytic Systems

The relationship between the structure of a catalyst and its activity is fundamental to catalyst design. For catalysts containing the this compound ligand, this relationship is often investigated by comparing the performance of a series of structurally related catalysts. A notable example can be found in the field of olefin polymerization, where bis(imino)pyridine-cobalt(II) chloride complexes have been studied.

In a series of such catalysts, the N-aryl substituents on the imino groups were varied to probe their effect on ethylene (B1197577) polymerization. mdpi.com The catalyst with 2,6-dimethylphenyl groups (Co1) was compared with analogues bearing 2,6-diethylphenyl (Co2), 2,6-diisopropylphenyl (Co3), 2,4,6-trimethylphenyl (Co4), and 2,6-diethyl-4-methylphenyl (Co5) substituents. mdpi.com When activated with methylaluminoxane (B55162) (MAO), these complexes showed high catalytic activity. mdpi.com

The data revealed that the nature of the ortho-substituents on the aryl rings significantly influences the catalyst's performance. For instance, the catalyst with 2,6-dimethylphenyl groups (Co1) exhibited a high activity of 4.18 x 10⁶ g (PE) mol⁻¹ (Co) h⁻¹. mdpi.com Interestingly, the catalyst with the even bulkier 2,6-diisopropylphenyl groups (Co3) showed a slightly lower activity but produced a significantly higher molecular weight polyethylene (B3416737) with a broader molecular weight distribution. mdpi.com This suggests that while increased steric bulk can enhance the polymer's molecular weight, it may also lead to different chain transfer dynamics, affecting the dispersity. mdpi.com The relative order of activity was found to be Co4 > Co1 > Co5 > Co3 > Co2, highlighting a non-linear relationship between steric bulk and catalytic activity, where electronic effects from substituents like the para-methyl group in Co4 and Co5 also play a significant role. mdpi.com

These findings underscore the principle that subtle modifications to the ligand structure, even at a distance from the metal center, can have profound effects on the catalytic outcome. The steric hindrance provided by the 2,6-dimethylphenyl groups is crucial for achieving high activity and controlling polymer properties. mdpi.commdpi.com This understanding of structure-activity relationships is essential for the rational design of new catalysts with desired properties. In general, for late transition metal catalysts with chelating amines used in olefin polymerization, increasing the steric hindrance of ortho-substituents on the amine donor often leads to a decrease in polymerization activity. mdpi.com

Table 1: Ethylene Polymerization using Cobalt Complexes with Varied N-Aryl Substituents Activated by MAO

| Catalyst | N-Aryl Substituent | Activity (10⁶ g (PE) mol⁻¹ (Co) h⁻¹) | Mₙ (kg mol⁻¹) | Mₙ/Mₙ |

| Co1 | 2,6-dimethylphenyl | 4.18 | 4.8 | 2.7 |

| Co2 | 2,6-diethylphenyl | 3.50 | 10.9 | 1.8 |

| Co3 | 2,6-diisopropylphenyl | 3.72 | 75.5 | 10.3 |

| Co4 | 2,4,6-trimethylphenyl | 5.66 | 2.9 | 2.2 |

| Co5 | 2,6-diethyl-4-methylphenyl | 4.45 | 5.9 | 2.1 |

| Data sourced from a study on bis(imino)pyridine-cobalt ethylene polymerization catalysts. mdpi.com |

Computational Approaches in Catalyst Design

Computational chemistry has become an indispensable tool in the design and understanding of catalytic systems. bris.ac.uk Methods like Density Functional Theory (DFT) allow for the detailed investigation of catalyst structures, reaction mechanisms, and the electronic and steric factors that govern their reactivity. bris.ac.uk For catalysts incorporating the this compound moiety or its derivatives, computational approaches provide insights that are often difficult to obtain through experimental means alone.

One of the key applications of computational modeling is to elucidate the role of the bulky 2,6-dimethylphenyl groups in stabilizing active catalytic species and influencing reaction pathways. For example, in studies of Brookhart-type catalysts for ethylene polymerization, such as N,N′-(2,6-dimethylphenyl)ethylenediimine nickel (II) and N-(2,6-dimethylphenyl)pyridine-2-carboxaldiimine nickel (II), DFT calculations have shown that these catalysts can adopt conformations that block the active site and hinder ethylene coordination. These non-productive conformations are stabilized by agostic interactions between the nickel center and hydrogen atoms on the aryl groups. The calculations revealed that these blocking conformations can be significantly more stable than the non-blocking ones, which has important implications for catalyst design. From a design perspective, it has been suggested that catalytic systems would need to include even bulkier constituents to avoid these types of blocking conformations.

Furthermore, computational studies can quantify the steric and electronic properties of ligands. For instance, the steric maps of buried volume (%VBur) can be combined with DFT calculations to rationalize the stereoselectivity of polymerization reactions. These analyses can separate the steric and electronic effects of ligand modifications, such as substituents on the aniline moieties of pyridylamido-type catalysts. Such studies have revealed how subtle changes to the ligand can affect the stereoselectivity of the polymerization process. The use of computational ligand descriptors is a growing field that aids in establishing relationships between ligand properties and catalytic outcomes, thereby guiding the optimization and design of new catalysts. bris.ac.uk

Computational approaches also play a crucial role in predicting the thermodynamic stability of different ligand isomers and their impact on catalysis. For diphosphinoamine (PNP) ligands, which are structurally related to this compound, computational methods have been used to calculate the thermodynamic stability against isomerization to iminobisphosphines (PPNs). A strong correlation was established between the calculated free energy of isomerization and the catalyst's performance in ethylene tetramerization. This allows for the in silico screening of novel ligand candidates, saving significant experimental effort by identifying promising candidates and ruling out those likely to have poor performance.

Computational and Theoretical Studies of Bis 2,6 Dimethylphenyl Amine

Quantum Chemical Methods for Molecular Structure and Electronic Properties

Detailed quantum chemical investigations specifically focused on Bis(2,6-dimethylphenyl)amine are not extensively reported in the available literature. General methodologies are outlined below.

Density Functional Theory (DFT) Calculations

No specific studies applying DFT calculations to determine the molecular structure and electronic properties of this compound were identified. Such studies would typically involve optimizing the molecular geometry to find the lowest energy structure and calculating properties like bond lengths, bond angles, dihedral angles, and electronic properties such as dipole moment and charge distribution.

Hartree-Fock and Post-Hartree-Fock Methods

The literature search did not uncover specific research applying Hartree-Fock (HF) or post-Hartree-Fock methods to this compound. Post-HF methods, such as Møller–Plesset perturbation theory (MP) or Coupled Cluster (CC) theory, are used to incorporate electron correlation, which is neglected in the HF approximation, providing more accurate results at a higher computational cost. uba.arwikipedia.org

Analysis of Molecular Orbitals and Electronic Transitions

A specific analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electronic transitions for this compound has not been found. This type of analysis is crucial for understanding the molecule's reactivity and its optical and electronic properties. iisc.ac.in

Conformational Analysis and Energy Landscapes

There is no evidence of detailed computational studies on the conformational analysis or the potential energy landscape of this compound in the searched literature. Such an analysis would explore the different spatial arrangements (conformers) of the molecule due to rotation around single bonds and determine their relative energies.

Molecular Dynamics and Simulation Techniques

Simulations of this compound in Solution

No specific molecular dynamics (MD) simulation studies for this compound in any solvent were found. MD simulations are a powerful tool for studying the dynamic behavior of molecules in solution, providing insights into solvation effects, conformational dynamics, and interactions with the solvent molecules over time. mdpi.commdpi.com

Interaction Mechanisms with Solvents and Other Molecules

The interaction of this compound with its environment is governed by a variety of noncovalent forces. While specific computational studies on the solvation of this particular amine are not extensively documented, general principles of intermolecular interactions and studies on similar molecular systems allow for a detailed understanding of its behavior. The bulky nature of the two 2,6-dimethylphenyl (xylyl) groups plays a dominant role in defining these interactions.

The primary forces at play include:

Van der Waals Forces: These are the predominant interactions due to the large, nonpolar surface area of the two aromatic rings. The dispersion forces, in particular, contribute significantly to the molecule's interaction with nonpolar solvents.

C-H···π Interactions: The methyl groups on the phenyl rings can act as C-H donors, forming weak hydrogen bonds with the π-systems of solvent molecules or other reactant molecules. Additionally, intramolecular C-H···π interactions may contribute to stabilizing the molecule's conformation.

N-H···Solvent Hydrogen Bonding: The secondary amine proton (N-H) is capable of forming hydrogen bonds with acceptor atoms in polar solvents (e.g., the oxygen in ethers or water). However, the steric bulk of the flanking methyl groups significantly hinders the approach of solvent molecules to the amine nitrogen, making this hydrogen bond weaker and less accessible compared to less hindered amines.

Predictive Modeling of Reactivity and Selectivity

Predictive modeling leverages computational chemistry to forecast the chemical behavior of molecules, offering insights that can guide experimental design and accelerate discovery. For this compound, modeling can help to understand its reactivity as a nucleophile or a ligand and the selectivity it imparts in chemical reactions.

The steric hindrance created by the two 2,6-dimethylphenyl groups is a defining feature of this compound. A quantitative measure of this steric bulk is crucial for predicting its coordination chemistry and its effectiveness in catalysis. The percent buried volume (%VBur) is a powerful computational tool used to quantify the steric footprint of a ligand when coordinated to a metal center.

The %VBur index is calculated by placing the ligand at a standardized bond distance from a metal center (e.g., palladium) and then calculating the percentage of the volume of a sphere around the metal that is occupied by the ligand atoms. This provides a numerical value that encapsulates the steric pressure the ligand exerts, which is critical for understanding reaction outcomes. For bulky ligands like this compound, a high %VBur would be expected, indicating that it would occupy a significant portion of the metal's coordination sphere. This steric bulk can:

Promote reductive elimination, the product-forming step in many cross-coupling reactions.

Prevent ligand dimerization or decomposition pathways.

Influence the regioselectivity and stereoselectivity of a reaction by controlling the approach of substrates to the catalytic center.

The basicity of an amine, quantified by its pKa value, is a fundamental parameter that governs its reactivity. Computational methods provide a means to predict pKa values, which can be particularly useful for complex molecules where experimental measurements are challenging.

Several computational strategies are employed for pKa prediction:

Thermodynamic Cycles: The most common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. This is often done using a thermodynamic cycle that breaks the process down into gas-phase deprotonation and the solvation energies of the species involved.

Quantum Mechanical Methods: Semiempirical quantum chemical methods (like PM3 and AM1) and more rigorous Density Functional Theory (DFT) methods are used to calculate the energies of the protonated and deprotonated forms of the amine. e3s-conferences.orgresearchgate.net

Solvation Models: Accurate pKa prediction requires a proper description of solvent effects. Continuum solvation models, such as the Conductor-like Screening Model (COSMO) or the Solvation Model based on Density (SMD), are commonly used to approximate the influence of the solvent. e3s-conferences.orgresearchgate.net

Studies have shown that for drug-like molecules containing amine functional groups, semiempirical methods combined with an isodesmic reaction approach (where the pKa is computed relative to a similar, known compound) can yield reasonably accurate predictions with modest computational resources. e3s-conferences.orgresearchgate.netnih.gov For this compound, these models would need to accurately account for the electronic effects of the two phenyl rings and the steric hindrance around the nitrogen, which can affect the solvation of both the neutral amine and its conjugate acid.

Table 1: Comparison of Computational Methods for Amine pKa Prediction

| Method | Strengths | Limitations | Reference |

|---|---|---|---|

| PM3/COSMO | Fast; good accuracy for non-zwitterionic amines. | Can have large errors for molecules with zwitterionic states. | e3s-conferences.orgresearchgate.net |

| AM1/COSMO | Fast; statistically similar performance to PM3/COSMO. | Similar limitations to PM3/COSMO regarding zwitterions. | e3s-conferences.orgresearchgate.net |

| PM3/SMD | Better performance for molecules involving zwitterionic states. | Generally less accurate than COSMO-based methods for simple amines. | e3s-conferences.orgresearchgate.net |

| DFT-based methods | Higher accuracy and more robust. | Computationally more expensive and time-consuming. | nih.gov |

Beyond predicting static properties, computational chemistry can elucidate the detailed mechanisms of chemical reactions. This involves mapping the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states.

For reactions involving this compound, such as its use as a ligand in catalysis or as a nucleophile in substitution reactions, DFT calculations are the workhorse method. Researchers can:

Locate Transition States (TS): By finding the first-order saddle point on the potential energy surface that connects reactants and products, the structure of the transition state can be determined.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy barrier (ΔG‡), which is the primary determinant of the reaction rate.

Visualize Reaction Coordinates: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state correctly connects the desired reactants and products.

These calculations can reveal, for example, how the steric bulk of the 2,6-dimethylphenyl groups influences the geometry of a transition state, potentially favoring one reaction pathway over another and thus explaining the observed selectivity. e3s-conferences.org While specific studies modeling reactions with this amine are sparse, the computational methodologies are well-developed and widely applied across organic and organometallic chemistry. researchgate.net

Integration of Computational and Experimental Data

The most powerful approach to understanding chemical systems comes from the synergy between computational modeling and experimental work. This integrated approach allows for a deeper and more reliable understanding than either method could achieve alone.

Validating Models: Experimental data, such as X-ray crystal structures, spectroscopic data (IR, NMR), and measured reaction rates or pKa values, are essential for validating the accuracy of computational models. For instance, comparing the bond lengths and angles of a DFT-optimized geometry of this compound with its experimentally determined crystal structure provides a direct check on the chosen level of theory. researchgate.netnih.gov

Interpreting Experiments: Computational results can provide an atomic-level interpretation of macroscopic experimental observations. For example, if an experiment shows that using this compound as a ligand leads to higher selectivity, modeling of the reaction pathway could reveal that the steric bulk of the ligand raises the energy of the transition state for the undesired product.

Guiding Research: Predictive modeling can guide experimental efforts by screening potential reactants or catalysts in silico, prioritizing those most likely to succeed. This can save significant time and resources in the laboratory. nih.gov

Studies on various molecular systems demonstrate the power of this combined approach, where DFT calculations are used to understand conformational stability, analyze noncovalent interactions, and rationalize the outcomes of binding affinity experiments. nih.govmdpi.com This integration is crucial for transforming computational results into practical chemical knowledge.

Applications in Materials Science

Diarylamines in Organic Electronic Materials

Diarylamine and triarylamine derivatives are foundational materials in organic electronics, primarily serving as hole-transport materials (HTMs) due to their electron-rich nature and ability to form stable radical cations. The incorporation of bulky substituents, such as the 2,6-dimethylphenyl groups found in Bis(2,6-dimethylphenyl)amine, is a key strategy to enhance the morphological stability of these materials. These bulky groups disrupt intermolecular packing, which prevents crystallization and promotes the formation of uniform, amorphous films—a critical requirement for the longevity and efficiency of organic electronic devices.

Charge Transport Properties of this compound Derivatives

While specific charge transport data for this compound itself is not extensively documented, the properties of structurally related triarylamine-based materials provide significant insights. Diarylamine and triarylamine compounds are predominantly p-type semiconductors, meaning they transport positive charge carriers (holes). The steric hindrance afforded by the ortho-methyl groups on the phenyl rings plays a crucial role in modulating these properties. By enforcing a twisted conformation, these bulky groups can reduce intermolecular electronic coupling, which might lower charge mobility compared to more planar analogues. However, this same steric effect is highly beneficial as it prevents the formation of aggregates that can act as charge traps, ultimately leading to more stable and reproducible device performance.

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The favorable properties of sterically hindered diarylamines make them excellent candidates for use in both OLEDs and OPVs.

In OLEDs , these molecules can function as hole-transport materials or as host materials for the emissive layer. As a hole-transport layer (HTL), they facilitate the efficient injection and transport of holes from the anode to the emissive layer. The high glass transition temperatures (Tg) associated with bulky molecular structures contribute to the thermal and morphological stability of the device, preventing degradation during operation. When used as a host material, the twisted structure of molecules like this compound derivatives can help to suppress concentration quenching of the guest emitter molecules, leading to higher quantum efficiencies.

In OPVs , particularly in perovskite solar cells (PSCs), diarylamine-based polymers serve as the hole-transporting material that extracts positive charges from the perovskite absorber layer and transports them to the electrode. The use of PTAA polymers incorporating (2,4-dimethylphenyl) and (2,4,6-trimethylphenyl) groups has been shown to be effective in fabricating large-area, hysteresis-free PSCs with high power conversion efficiencies nih.gov. The steric hindrance provided by the dimethylphenyl groups is critical for forming a uniform and defect-free interface with the perovskite layer, which is essential for efficient charge extraction and minimizing recombination losses.

Near-Infrared Emission from Diarylamine-Substituted Radicals

A fascinating application of diarylamines is in the creation of stable organic radicals that exhibit near-infrared (NIR) emission. Organic radicals are a unique class of emitters due to their doublet spin state. By substituting a stable radical core, such as tris(2,4,6-trichlorophenyl)methyl (TTM), with an electron-donating diarylamine group, a donor-acceptor system is formed. This structure facilitates intramolecular charge transfer (ICT) interactions, which are key to achieving long-wavelength emission.

Research has demonstrated that diarylamine-substituted TTM radicals are highly stable and can produce impressive NIR emission. The extension of the π-conjugation in the diarylamine donor shifts the photoluminescence (PL) maximum to longer wavelengths, deep into the NIR region. For example, substituting the TTM radical with different diarylamines results in a bathochromic shift of the emission peak from 705 nm to 809 nm.

Table 1: Photoluminescence (PL) Properties of Diarylamine-Substituted TTM Radicals in Cyclohexane

| Compound | PL Maximum (λ_em) | Photoluminescence Quantum Yield (PLQY) |

| TTM-DPA | 705 nm | 65% |

| TTM-DBPA | 748 nm | 28% |

| TTM-DFA | 809 nm | 5% |

Data sourced from Chinese Chemical Society publications. acs.org

These stable NIR-emitting radicals hold potential for applications in bio-imaging, night-vision technologies, and optical communication systems.

Functional Polymers Incorporating this compound Moieties

The incorporation of the this compound unit into polymer architectures is a strategy to develop functional materials with specific optical and electronic properties. The bulky and electron-rich nature of this moiety can be leveraged to control polymer morphology, solubility, and charge-transport characteristics.

Synthesis and Characterization of Polymer Architectures

The synthesis of polymers incorporating the this compound moiety is challenging and not widely documented in the scientific literature. The significant steric hindrance caused by the four ortho-methyl groups surrounding the secondary amine's nitrogen atom makes polymerization reactions difficult. Standard polymerization techniques that form C-N bonds, such as oxidative coupling or Buchwald-Hartwig amination polymerization, are often impeded by highly congested reaction centers acs.orgresearchgate.netorganic-chemistry.org.

However, related polymer structures have been successfully synthesized where a sterically hindered amine is part of a larger monomer unit that polymerizes through other reactive sites. A prominent example is the class of poly(triarylamine)s (PTAAs), which are used as hole-transporting materials. In these polymers, monomers like bis(4-phenyl)(2,4-dimethylphenyl)amine are not linked through the central nitrogen atom but rather through other positions on the aryl rings, for example, via Yamamoto or Suzuki coupling of di-halogenated monomers. These polymers are typically characterized by techniques such as gel permeation chromatography (GPC) to determine molecular weight and polydispersity, and spectroscopic methods like NMR and FTIR to confirm their chemical structure.

Optical and Electronic Properties of Poly(diarylamine)s

As the direct polymerization of this compound is not well-established, the specific properties of such a polymer are not available. However, the properties of related poly(triarylamine)s containing similar bulky substituents offer valuable insights into their expected behavior.

The incorporation of bulky, non-planar groups like the 2,6-dimethylphenyl moiety into a polymer backbone generally leads to:

Enhanced Solubility: The disruption of chain packing increases the free volume between polymer chains, allowing solvent molecules to penetrate more easily and leading to better solubility in common organic solvents.

Amorphous Morphology: The steric hindrance prevents the polymer chains from arranging into ordered crystalline domains, resulting in amorphous materials with high glass transition temperatures (Tg) researchgate.net. This is highly desirable for creating stable thin films in electronic devices.

Studies on poly[bis(4-phenyl)(2,4-dimethylphenyl)amine] have shown that its electrical properties and performance in solar cells are strongly dependent on its molecular weight, highlighting the importance of controlled synthesis to optimize device function nih.gov.

Table 2: General Effects of Bulky Substituents on Polymer Properties

| Property | Effect of Bulky Groups (e.g., 2,6-dimethylphenyl) | Rationale |

| Solubility | Increased | Disruption of intermolecular packing allows for easier solvation. |

| Morphology | Promotes amorphous films; increases Glass Transition Temp. (Tg) | Steric hindrance prevents crystallization and restricts segmental chain motion. |

| Optical Absorption | Typically blue-shifted (wider optical bandgap) | Twisting of the polymer backbone reduces effective π-conjugation length. nih.gov |

| Charge Carrier Mobility | Can be reduced compared to planar analogues, but improves morphological stability. | Reduced intermolecular orbital overlap due to increased distance between chains. |

Smart Materials and Sensors

Photochromic Systems and Photoinduced Radicals

Photochromic materials are compounds that can undergo a reversible change in their chemical structure and, consequently, their absorption spectra upon exposure to electromagnetic radiation. This property is the basis for their use in applications such as sunglasses, smart windows, and optical data storage. The generation of photoinduced radicals is often a key step in these photochromic transformations.

A thorough review of scientific databases reveals a lack of specific studies investigating the photochromic behavior or the formation of photoinduced radicals in "this compound". While research has been conducted on other photochromic systems, such as those based on 1,2-bis(2-methylbenzo[b]thien-3-yl) hexafluorocyclopentenes and 2,6-bis(4-hydroxybenzylidene) cyclohexanone, similar investigations for "this compound" have not been reported. mdpi.com Therefore, there is no available data on its viability for photochromic systems or the characteristics of any potential photoinduced radicals.

Redox-Active Materials

Redox-active materials are substances that can undergo reversible oxidation-reduction reactions, making them suitable for applications in energy storage, catalysis, and electrochemical sensors. The electrochemical properties of a compound, such as its oxidation and reduction potentials, are crucial in determining its suitability as a redox-active material.

Currently, there is a scarcity of published research focused on the intrinsic redox-active properties of "this compound". While studies have explored the redox behavior of metal complexes incorporating ligands derived from related aromatic amines, for instance, a copper(II) complex with a ligand synthesized from N-(2,6-di-methylphenyl)-2-hydroxy-3-methoxybenzaldimine, the electrochemical characteristics of the parent "this compound" have not been a direct subject of investigation. researchgate.net Consequently, no specific data on its performance as a redox-active material is available.

Environmental Chemistry and Toxicology of Bis 2,6 Dimethylphenyl Amine Excluding Dosage/administration

Environmental Fate and Transport of Arylamines

The environmental fate and transport of arylamines, including Bis(2,6-dimethylphenyl)amine, are governed by a variety of physical, chemical, and biological processes that dictate their persistence, distribution, and potential for exposure in different environmental compartments.

Degradation Pathways in Environmental Compartments (Air, Water, Soil)

Limited specific data exists for the degradation of this compound in the environment. However, based on the behavior of the broader class of substituted diphenylamines (SDPAs), several degradation pathways can be inferred.

Air: In the atmosphere, arylamines are susceptible to photo-oxidation, primarily initiated by reactions with hydroxyl (•OH) radicals. The rate of this degradation is dependent on the concentration of these radicals and the intensity of sunlight. The aromatic rings and the amine group are potential sites for radical attack, leading to the formation of various degradation products, including phenols, quinones, and nitrogen oxides. The presence of methyl groups on the phenyl rings of this compound may influence the reaction rates and the specific products formed.

Water: In aqueous environments, the degradation of SDPAs can occur through both abiotic and biotic processes.

Abiotic Degradation: Hydrolysis is generally not considered a significant degradation pathway for diarylamines under typical environmental pH conditions. Photodegradation in sunlit surface waters can occur, although the extent is dependent on water clarity and the presence of photosensitizing substances.

Biotic Degradation: Biodegradation is a key process for the removal of arylamines from water and soil. Microorganisms can utilize these compounds as a source of carbon and nitrogen. The initial step in the aerobic biodegradation of aromatic amines often involves oxidation of the aromatic ring by dioxygenase enzymes, leading to the formation of catechols. These catechols are then subject to ring cleavage and further degradation through metabolic pathways. For instance, the biotransformation of the related compound diphenylamine (B1679370) by the bacterium Stenotrophomonas DL18 has been shown to produce catechol and cis,cis-muconic acid as metabolites, indicating a complete breakdown of the aromatic structure.

Soil and Sediment: Due to their hydrophobic nature, SDPAs are expected to partition strongly to soil and sediment. In these compartments, biodegradation is the primary degradation pathway. The rate of biodegradation is influenced by factors such as soil type, organic matter content, temperature, moisture, and the composition of the microbial community. Under anaerobic conditions, different degradation pathways may occur, potentially involving reductive processes. Substituted diphenylamines are generally considered to be persistent in the environment, with their hydrophobic nature leading to their association with sediments and suspended particulate matter. wikipedia.org

Bioaccumulation and Persistence Studies

The logarithmic value of the octanol-water partition coefficient (log Kow) is a key parameter used to predict the bioaccumulation potential of a chemical. A higher log Kow value generally indicates a greater potential for a substance to accumulate in the fatty tissues of organisms. For this compound, the estimated log Kow value is 4.9. nih.gov

The Bioconcentration Factor (BCF) is another important measure, representing the ratio of a chemical's concentration in an organism to its concentration in the surrounding water at steady state. wikipedia.org BCF can be estimated from the log Kow using quantitative structure-activity relationship (QSAR) models. For a log Kow of 4.9, the BCF can be estimated using the following regression equation for non-ionic organic substances:

log BCF = 0.77 * log Kow - 0.7

This calculation yields an estimated log BCF of approximately 3.07, which corresponds to a BCF value of about 1175.

Regulatory bodies often use BCF thresholds to classify the bioaccumulative potential of substances. For example, a substance may be considered bioaccumulative if it has a BCF value between 1000 and 5000, and very bioaccumulative if the BCF is greater than 5000. wikipedia.org Based on the estimated BCF, this compound would be considered to have a moderate to high potential for bioaccumulation.

However, it is important to note that metabolism within the organism can significantly reduce the actual bioaccumulation potential. ecetoc.org A screening assessment of substituted diphenylamines by Canadian authorities concluded that while these substances are persistent, their potential for biomagnification in terrestrial food webs may be limited by metabolic processes. canada.ca

Table 1: Estimated Bioaccumulation Potential of this compound

| Parameter | Value | Source |

| Log Kow | 4.9 | nih.gov |

| Estimated Log BCF | 3.07 | Calculated |

| Estimated BCF | ~1175 | Calculated |

This table is based on estimated values and should be interpreted with caution in the absence of experimental data.

Metabolic and Degradation Studies in Biological Systems

The metabolism of arylamines is a critical factor in determining their biological activity and potential for toxicity.

Biotransformation Pathways of Arylamines

In vertebrate organisms, arylamines undergo extensive biotransformation, primarily in the liver. These metabolic reactions can be broadly categorized into Phase I and Phase II reactions.

Phase I Reactions: These reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For arylamines, the key Phase I reactions are N-oxidation and ring hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. N-oxidation can lead to the formation of N-hydroxyarylamines, which are often reactive intermediates. Ring hydroxylation can occur at various positions on the aromatic rings.

Phase II Reactions: In these reactions, the parent compound or its Phase I metabolites are conjugated with endogenous molecules, such as glucuronic acid, sulfate (B86663), or glutathione. These conjugation reactions further increase water solubility and facilitate excretion from the body.

A screening assessment of various substituted diphenylamines suggests that these compounds are likely to undergo similar metabolic transformations in mammalian organisms. canada.ca

Formation of Metabolites

Specific studies on the metabolites of this compound are lacking. However, based on the general metabolic pathways of arylamines and studies of similar compounds, the following types of metabolites can be anticipated:

Hydroxylated Metabolites: Hydroxylation of the aromatic rings is a common metabolic pathway. For this compound, this could result in the formation of various mono- and di-hydroxylated derivatives.

N-Oxidation Products: N-oxidation of the amine group would lead to the formation of N-hydroxy-bis(2,6-dimethylphenyl)amine. This metabolite could be further oxidized to a nitroso derivative.

Conjugated Metabolites: The hydroxylated and N-oxidized metabolites can undergo conjugation with glucuronic acid or sulfate to form water-soluble glucuronide and sulfate conjugates, which are then excreted.

Studies on other N-alkyl-substituted aromatic amines have shown that metabolism can also involve dealkylation and oxidation of the alkyl groups. In the case of this compound, oxidation of the methyl groups on the phenyl rings could also occur, leading to the formation of hydroxymethyl and carboxylic acid derivatives.

Table 2: Potential Metabolites of this compound

| Metabolite Type | Potential Formation Pathway |

| Hydroxylated derivatives | Cytochrome P450-mediated ring hydroxylation |

| N-hydroxy-bis(2,6-dimethylphenyl)amine | Cytochrome P450-mediated N-oxidation |

| Glucuronide and sulfate conjugates | UDP-glucuronosyltransferase or sulfotransferase-mediated conjugation of hydroxylated or N-oxidized metabolites |

| Oxidized methyl group derivatives | Cytochrome P450-mediated oxidation of methyl groups |

This table presents potential metabolites based on general arylamine metabolism and has not been confirmed by specific studies on this compound.

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies for Highly Hindered Amines

The synthesis of tetra-ortho-substituted diarylamines like Bis(2,6-dimethylphenyl)amine presents a significant challenge due to severe steric hindrance, which can impede traditional C–N bond formation. organic-chemistry.org Future research is intensely focused on developing more efficient, versatile, and sustainable synthetic methods.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination remains a cornerstone for the synthesis of aryl amines. wikipedia.org However, coupling highly congested substrates requires continuous innovation in catalyst design. Future work will likely focus on developing new generations of palladium catalysts with specialized ligands that can overcome steric barriers more effectively. Research into novel carbazolyl-derived P,N-ligands, for example, has shown promise in promoting the amination of hindered aryl chlorides, achieving excellent yields even with substrates like 2,6-diisopropylaniline. organic-chemistry.orgthieme-connect.com The evolution of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, BrettPhos) is central to enhancing catalyst efficiency, stability, and reaction rates for these challenging transformations. youtube.com

Transition-Metal-Free Methodologies: A significant emerging trend is the development of transition-metal-free synthetic routes, which offer advantages in terms of cost, toxicity, and ease of product purification. nih.gov One such promising method is the desulfinylative Smiles rearrangement. This reaction proceeds under mild, metal-free conditions and has proven effective for accessing highly hindered diarylamines that are inaccessible through traditional nucleophilic aromatic substitution (SNAr) reactions. acs.orgacs.org Another metal-free approach involves nitrosonium-initiated C–N bond formation, which complements transition metal-catalyzed reactions for creating electron-rich diarylamines. acs.org Research in this area is expected to expand, seeking new reagents and reaction pathways that avoid precious metals. bohrium.comburleylabs.co.uk

| Method | Catalyst/Reagent | Key Advantages | Research Focus |

| Buchwald-Hartwig Amination | Palladium with bulky phosphine or N-heterocyclic carbene (NHC) ligands | High efficiency and broad substrate scope wikipedia.orgacsgcipr.org | Development of next-generation ligands to overcome extreme steric hindrance organic-chemistry.orgthieme-connect.comyoutube.com |

| Smiles Rearrangement | Transition-metal-free (e.g., using sulfinamides) | Mild conditions, avoids metal contamination, effective for highly hindered systems acs.orgacs.org | Expanding substrate scope and understanding mechanistic nuances acs.org |

| Nitrosonium-Initiated C-N Formation | Sodium nitrate/trifluoroacetic acid | Metal-free, suitable for electron-rich arenes acs.org | Broadening applicability to diverse functional groups |

Advanced Catalytic Applications and Catalyst Discovery

The steric bulk provided by the two 2,6-dimethylphenyl groups makes this compound an ideal precursor for a new generation of advanced ligands for catalysis. The primary focus is on leveraging its structure to create stable, active, and selective catalysts.

N-Heterocyclic Carbene (NHC) Ligands: NHCs have become a powerful class of ligands in organometallic chemistry, often serving as alternatives to phosphines. researchgate.net The introduction of bulky substituents on the nitrogen atoms, such as 2,6-dimethylphenyl or 2,6-diisopropylphenyl groups, is crucial for stabilizing the carbene and tuning the catalyst's properties. tcichemicals.com this compound is a key starting material for synthesizing the imidazolium (B1220033) salt precursors to these bulky NHCs. nih.govnih.gov Metal complexes featuring these NHC ligands are highly active and stable, with applications in cross-coupling, cycloaddition, and C-H activation reactions. tcichemicals.com Future research will explore the synthesis of novel NHC structures derived from this amine and their application in an even broader range of catalytic transformations. acs.org

Bulky Phosphine and Amine-Based Ligands: Beyond NHCs, this compound can be derivatized to form other types of sterically demanding ligands, such as bis(phosphino)amines. researchgate.net These ligands are used in various catalytic processes, including Suzuki cross-coupling reactions and ethylene (B1197577) oligomerization. researchgate.netresearchgate.net The development of redox-active bis(amidophenyl)amine ligands is another promising area, enabling multi-electron catalysis with earth-abundant transition metals like nickel. emory.edu The defined steric environment created by the 2,6-dimethylphenyl groups can influence the coordination geometry and reactivity of the metal center, leading to improved catalytic performance.

Exploration of New Material Applications

The inherent properties of diarylamines, particularly their electron-donating and hole-transporting capabilities, make them attractive building blocks for advanced materials. Research is expanding to incorporate the this compound motif into polymers and organic electronics.

Organic Electronics: Diarylamines are essential components in materials for organic light-emitting diodes (OLEDs) and photovoltaics. acs.org Specifically, fluorene-based molecules incorporating diarylamino groups have been synthesized and investigated as high-performance hole-transport materials. researchgate.net The bulky nature of the 2,6-dimethylphenyl substituents can enhance the thermal stability and morphological integrity of thin films, which is critical for device longevity and efficiency. Future work will involve designing and synthesizing novel oligomers and polymers that incorporate the this compound unit to optimize electronic properties for next-generation devices.

High-Performance Polymers: The 2,6-dimethylphenol (B121312) moiety is the monomer for poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a high-performance thermoplastic known for its excellent thermal stability and dielectric properties. researchgate.netmdpi.com By analogy, this compound could be explored as a monomer or a comonomer in oxidative polymerization reactions to create novel polyamines or polyimides with enhanced thermal resistance and specific electronic characteristics. Its rigid and bulky structure could lead to materials with high glass transition temperatures and amorphous morphologies, desirable for applications in aerospace and electronics.

Deeper Computational Insights into Reactivity and Properties

As experimental efforts advance, there is a growing need for deeper theoretical understanding of the structure-property relationships in molecules containing the this compound core. Advanced computational chemistry techniques are being employed to provide these insights.